
6-Bromo-1-chloro-8-fluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-chloro-8-fluoroisoquinoline is an organic compound with the molecular formula C9H4BrClFN . It is a yellow solid and has been used as a reactant in the preparation of phenylimidazoles as Smoothened antagonists .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-chloro-8-fluoroisoquinoline consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with bromine, chlorine, and fluorine atoms . The average mass of the molecule is 260.49 Da .Physical And Chemical Properties Analysis
6-Bromo-1-chloro-8-fluoroisoquinoline has a density of 1.6±0.1 g/cm3, a boiling point of 311.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 49.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 137.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Advanced Synthesis Techniques : The Knorr synthesis technique has been employed for creating halogenated quinolines, demonstrating the utility of such compounds in infectious disease research. This method involves condensation and cyclization reactions, optimized through NMR monitoring, to produce halogenated quinolines efficiently (Wlodarczyk et al., 2011).
Process Chemistry Improvements : Innovations in process chemistry, such as the telescoping process, have streamlined the synthesis of key intermediates in drug discovery, significantly enhancing yields and reducing the number of isolation steps (Nishimura & Saitoh, 2016).
Medicinal Chemistry Applications
Drug Discovery : Halogenated quinolines are pivotal in the development of new therapeutic agents, with specific derivatives showing potential as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), indicating their role in cancer therapy (Mphahlele et al., 2017).
Antimicrobial Agents : The synthesis of novel quinoline derivatives has led to compounds with significant antimicrobial activity, showcasing the potential of halogenated quinolines in addressing bacterial infections (Ansari & Khan, 2017).
Material Science and Chemistry
Molecular Interactions and Structures : Studies on the crystal structures and molecular conformations of halogenated phenyl derivatives of tetrahydroisoquinolines reveal how halogen substitutions influence molecular packing and interactions, providing insights into the design of materials with specific properties (Choudhury et al., 2003).
Synthetic Methodologies : Research on silyl-mediated halogen/halogen displacement in heterocycles, including pyridines and quinolines, underscores the versatility of halogenated compounds in synthetic chemistry, offering new pathways for the creation of complex molecules (Schlosser & Cottet, 2002).
Propiedades
IUPAC Name |
6-bromo-1-chloro-8-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-13-9(11)8(5)7(12)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWTZNMYQGDTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(C=C(C=C21)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

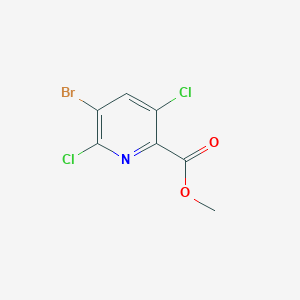
![2-[[5-(Phenylmethoxycarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2838223.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)
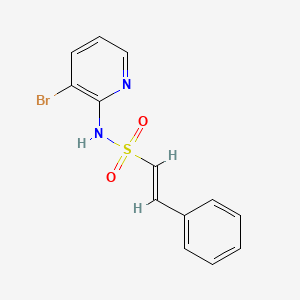
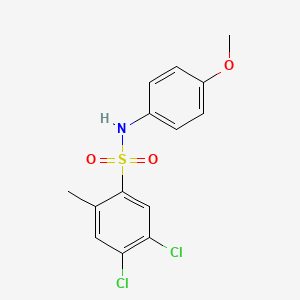
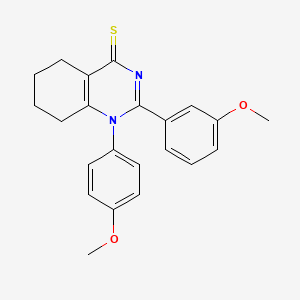

![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

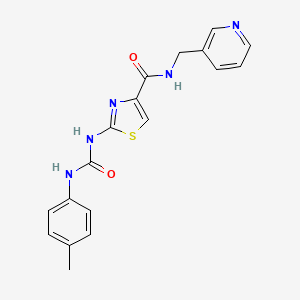

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)